molecular formula C17H17N3OS B1207722 3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

Cat. No. B1207722
M. Wt: 311.4 g/mol
InChI Key: GBHZFUVNXPAEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Molecular Properties and Cancer Research

3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione and its derivatives have been studied for their molecular properties and potential application in cancer research. Benzimidazole derivatives bearing 1,2,4-triazole have shown promise as epidermal growth factor receptor (EGFR) inhibitors, which are relevant in the context of anti-cancer properties. Studies using density functional theory and molecular docking have highlighted the stability of these compounds in the thione form and their interaction with cancer-related proteins (Karayel, 2021).

Structural Analysis and Supramolecular Synthons

In-depth structural analysis of closely related 1,2,4-triazole-3-thione compounds has been conducted, revealing insights into their crystal structures and molecular interactions. This includes studies on lattice energy calculations and Hirshfeld surface analysis, which are crucial for understanding the physical and chemical properties of these compounds (Saeed et al., 2019).

Spectroscopic and Nonlinear Optical Properties

The compound and its variants have been analyzed for their photophysical properties using spectroscopic methods. Studies have indicated significant nonlinear optical properties, which could have applications in photonic and optoelectronic technologies (Nadeem et al., 2017).

properties

Product Name

3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-benzyl-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)16-18-19-17(22)20(16)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)

InChI Key

GBHZFUVNXPAEKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3

solubility

2.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(4-ethoxyphenyl)-4-(phenylmethyl)-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.